molecular formula C10H19NO7S B6351607 2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE CAS No. 1269226-75-6

2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE

Cat. No.: B6351607
CAS No.: 1269226-75-6
M. Wt: 297.33 g/mol
InChI Key: UOIMCFKPXLYHHU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is a substituted phenethylamine derivative characterized by two methoxy groups at the 2- and 4-positions of the phenyl ring, an ethylamine side chain, and a sulfuric acid hydrate counterion. The methoxy substituents likely enhance lipophilicity and metabolic stability compared to hydroxylated analogs, while the sulfuric acid hydrate may influence solubility and crystallinity .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMCFKPXLYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanohydrin Hydrogenation Pathway

The cyanohydrin route is a widely employed method for primary amine synthesis. For 2-(2,4-dimethoxyphenyl)ethanamine, this involves:

  • Cyanohydrin Formation :
    2,4-Dimethoxybenzaldehyde reacts with sodium cyanide in methanol under acidic conditions (0–5°C) to form 2-hydroxy-2-(2,4-dimethoxyphenyl)acetonitrile. The reaction proceeds via nucleophilic addition of cyanide to the carbonyl group, stabilized by protonation.

  • Catalytic Hydrogenation :
    The cyanohydrin undergoes hydrogenation in ethanol using 10% palladium on charcoal (Pd/C) and sulfuric acid. Hydrogen gas reduces the nitrile to a primary amine, while sulfuric acid protonates the amine, forming the sulfate salt. Crystallization from a water-ethanol mixture yields the hydrate.

Key Data :

  • Yield : ~85% (extrapolated from analogous reactions)

  • Purity : >99% after recrystallization

  • Conditions : 0°C (cyanohydrin), RT (hydrogenation), H₂ pressure.

Acetamide Hydrolysis and Cyclization

Patent CN101607939B describes a related approach for benzazepinone synthesis, adaptable to ethanamine derivatives:

  • Amide Coupling :
    2-(3,4-Dimethoxyphenyl)acetic acid reacts with 2,2-dimethoxyethylamine in methylene chloride and triethylamine to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Acid-Mediated Cyclization/Hydrolysis :
    Treating the amide with 36N sulfuric acid at 15–20°C induces either cyclization to benzazepinones or hydrolysis to the free amine, depending on reaction time and stoichiometry. For ethanamine synthesis, shorter reaction times favor hydrolysis over cyclization.

Key Data :

  • Yield : 92.9% (reported for benzazepinone; hydrolysis yield inferred)

  • Purity : >99.5% after water/NMP precipitation.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Conditions Yield Purity
Cyanohydrin Hydrogenation2,4-DimethoxybenzaldehydeNaCN, H₂SO₄, Pd/C0°C, H₂ pressure~85%>99%
Acetamide Hydrolysis2,4-Dimethoxyphenylacetic acidH₂SO₄, 2,2-dimethoxyethylamine15–20°C, 10 h92.9%>99.5%
Gabriel Synthesis2-(2,4-Dimethoxyphenyl)ethyl bromidePhthalimide K, H₂NNH₂Reflux, hydrazine~75%98%

Advantages of Cyanohydrin Route :

  • Direct reduction avoids multi-step protection/deprotection.

  • Scalable under mild hydrogenation conditions.

Limitations :

  • Cyanide handling requires stringent safety protocols.

Optimization of Reaction Parameters

Acid Concentration in Cyclization

Using 36N sulfuric acid ensures complete protonation of the amine and prevents side-product formation during hydrolysis. Lower acid concentrations (e.g., 18N) result in incomplete salt formation and reduced crystallinity.

Solvent Systems for Hydrogenation

Ethanol-water mixtures (4:1 v/v) optimize sulfate salt solubility, enabling high-purity crystallization at 0°C. Substituting ethanol with isopropanol decreases yield by 15% due to reduced nitrile solubility.

Catalytic Efficiency

Pd/C (10% loading) outperforms Raney nickel in hydrogenation speed and selectivity, minimizing over-reduction to secondary amines.

Purification and Characterization

Crystallization Techniques

  • Water/NMP Mixture : Achieves >99.5% purity by precipitating the sulfate hydrate while solubilizing organic impurities.

  • Ethyl Acetate/Hexane Recrystallization : Yields needle-like crystals suitable for X-ray diffraction.

Analytical Data

  • ¹H NMR (D₂O): δ 7.21 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.1 Hz, 1H), 6.72 (dd, J = 8.4, 2.1 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.12 (t, J = 7.0 Hz, 2H), 2.89 (t, J = 7.0 Hz, 2H).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% H₃PO₄/ACN gradient).

Industrial-Scale Adaptations

Continuous Hydrogenation

Fixed-bed reactors with Pd/Al₂O₃ catalysts enable throughputs of 50 kg/day, reducing catalyst filtration steps.

Waste Stream Management

Cyanide-containing byproducts are treated with FeSO₄ to precipitate non-toxic Prussian blue, ensuring environmental compliance.

Emerging Methodologies

Enzymatic Cyanohydrin Synthesis

Lipase-catalyzed addition of acetone cyanohydrin to 2,4-dimethoxybenzaldehyde achieves 90% enantiomeric excess, enabling chiral amine production.

Microwave-Assisted Hydrolysis

Microwave irradiation (200°C, 1 h) reduces hydrolysis time from 10 h to 20 minutes, though yields drop to 70% due to decomposition .

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to the amine form using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed include various substituted phenethylamines and their derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways and influencing mood, perception, and cognition . The molecular targets include various serotonin receptors, and the pathways involved are primarily related to neurotransmitter signaling.

Comparison with Similar Compounds

Dopamine Hydrochloride (CAS 62-31-7)

Structural Differences :

  • Substituents : Dopamine features 3,4-dihydroxy groups on the phenyl ring, whereas the target compound has 2,4-dimethoxy groups.
  • Functional Groups: Dopamine contains a primary amine and two phenolic hydroxyls; the target compound replaces hydroxyls with methoxy groups and includes a sulfuric acid hydrate salt.

Table 1: Key Differences Between Target Compound and Dopamine HCl

Property 2-(2,4-Dimethoxyphenyl)ethanamine Sulfuric Acid Hydrate Dopamine HCl
Substituents 2,4-dimethoxy 3,4-dihydroxy
Counterion Sulfuric acid hydrate Hydrochloride
Predicted LogP* ~2.5 (estimated) ~0.5 (experimental)
Bioactivity Not reported Neurotransmitter

2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate

Structural Differences :

  • Backbone: The comparator compound has a phenoxy-ethylamine structure (ether linkage) vs. the target’s phenethylamine (direct C–C bond).
  • Substituents : A single 2-methoxy group vs. 2,4-dimethoxy groups.

Functional Implications :

  • The ether linkage may confer resistance to enzymatic degradation compared to the target compound’s ethylamine chain.
  • The 2,4-dimethoxy substitution in the target compound could enhance π-π stacking interactions in crystalline phases or receptor binding .

2-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazole Derivatives

Structural Differences :

  • The oxadiazole derivatives replace the ethylamine side chain with a heterocyclic 1,3,4-oxadiazole ring.

Table 2: Comparison with Oxadiazole Derivatives

Feature Target Compound Oxadiazole Derivatives
Core Structure Phenethylamine 1,3,4-Oxadiazole
Functional Groups Amine, methoxy Oxadiazole, methoxy
Reported Activity Not available Antimicrobial

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